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An In-Depth Technical Guide to miR-143 Expression in Human Tissues

Introduction
MicroRNA-143 (miR-143) is a small non-coding RNA molecule that plays a crucial role in the

post-transcriptional regulation of gene expression.[1][2] It is recognized as a significant tumor

suppressor in a variety of cancers, including solid tumors and B-cell malignancies.[1][2] The

deregulation of miR-143 is frequently observed in human cancers, where its aberrant

expression is linked to uncontrolled cell proliferation, metastasis, and impaired cell cycle

control.[1] Mature forms, miR-143-3p and miR-143-5p, are derived from the pre-miRNA-143

and are expressed in most human tissues, although their sequences and target mRNAs differ.

[1][3] This guide provides a comprehensive overview of miR-143 expression across various

human tissues, details the experimental protocols for its detection, and explores its role in key

signaling pathways.

Data Presentation: miR-143 Expression in Human
Tissues
The expression of miR-143 varies across different human tissues, generally showing high

abundance in mesenchymal cells like fibroblasts and smooth muscle cells, rather than epithelial

cells.[4] In prostate tissue, for instance, miR-143 levels are significantly higher in the stroma

compared to the epithelium.[5] Its expression is often downregulated in cancerous tissues

compared to their normal counterparts.[3][6]
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The following table summarizes the relative expression levels of miR-143 in various normal

human tissues based on RNA sequencing data.

Tissue Category Tissue Type
Relative
Expression (Reads
Per Million - RPM)

Reference

Mesenchymal Fat High (~10^6) [5]

Fibroblast High (~10^5 - 10^6) [5]

Muscle Skeletal Muscle Moderate (~10^4) [5]

Heart Moderate (~10^4) [5]

Glandular Prostate

Moderate to High

(Predominantly

Stromal)

[5]

Pancreas Moderate (~10^4) [5]

Thyroid Moderate (~10^4) [5]

Adrenal Gland High [7]

Epithelial Skin Moderate (~10^4) [5]

Colon
High (Predominantly

in mesenchymal cells)
[4]

Lung Moderate [7]

Nervous Brain Moderate (~10^4) [5][7][8]

Immune Spleen Moderate [7]

Bone Marrow Moderate [7]

Note: Expression levels are categorized based on reported Reads Per Million (RPM) from RNA

sequencing data. Actual quantitative values can vary between studies and detection methods.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://www.researchgate.net/publication/296193448_Distribution_of_miRNA_expression_across_human_tissues
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://academic.oup.com/nar/article/42/12/7528/1110540
https://www.researchgate.net/publication/296193448_Distribution_of_miRNA_expression_across_human_tissues
https://pmc.ncbi.nlm.nih.gov/articles/PMC5940660/
https://www.researchgate.net/publication/296193448_Distribution_of_miRNA_expression_across_human_tissues
https://academic.oup.com/nar/article/44/8/3865/2467026
https://www.researchgate.net/publication/296193448_Distribution_of_miRNA_expression_across_human_tissues
https://www.researchgate.net/publication/296193448_Distribution_of_miRNA_expression_across_human_tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurate quantification and localization of miR-143 are essential for understanding its

biological functions. The primary methods employed are quantitative real-time PCR (qRT-

PCR), Northern blotting, and in situ hybridization (ISH).

Quantitative Real-Time PCR (qRT-PCR) for miRNA
Detection
qRT-PCR is a highly sensitive method for detecting and quantifying miRNA expression from

total RNA samples.[9][10] The stem-loop reverse transcription (RT) method is commonly used

due to its specificity for mature miRNAs.[9]

1. Reverse Transcription (RT) with Stem-Loop Primer:

Objective: To specifically reverse transcribe mature miRNA into cDNA.

Procedure:

Prepare an RT master mix containing total RNA, a miRNA-specific stem-loop RT primer,

dNTPs, reverse transcriptase (e.g., ArrayScript™), and RT buffer.[10]

Incubate the reaction at 37°C for 30 minutes for the reverse transcription to occur.[10]

Inactivate the reverse transcriptase by heating at 95°C for 10 minutes.[10]

The resulting cDNA product can be stored at -20°C or used immediately for PCR.[10]

2. Real-Time PCR Amplification:

Objective: To amplify and quantify the miRNA-specific cDNA.

Procedure:

Prepare a PCR master mix containing the RT product (cDNA), a miRNA-specific forward

primer, a universal reverse primer, and a real-time PCR reagent (e.g., SYBR® Green or a

TaqMan® probe).[11][12]

Perform the PCR in a real-time thermal cycler with an initial denaturation step (e.g., 95°C

for 5-10 minutes).[9][10]
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Follow with 40-45 cycles of denaturation (e.g., 95°C for 5-15 seconds) and combined

annealing/extension (e.g., 60°C for 30-60 seconds).[9][11]

A melting curve analysis is performed at the end of the cycles to verify the specificity of the

amplified product.[9]

Relative quantification is typically performed using the delta-delta Ct method, normalizing

to a stable internal control RNA such as U6 snRNA.[12]

Northern Blotting for miRNA Detection
Northern blotting is a valuable technique for determining the size and abundance of specific

miRNAs and their precursors.[13] The use of Locked Nucleic Acid (LNA) probes significantly

enhances the sensitivity and specificity of this method.[14][15]

1. RNA Electrophoresis: Total RNA samples (10-30 µg) are separated on a denaturing

polyacrylamide gel (e.g., 15%).[15]

2. RNA Transfer: The separated RNA is transferred from the gel to a positively charged nylon

membrane via electroblotting.[16]

3. UV Cross-linking & Baking: The RNA is fixed to the membrane using UV cross-linking and

baking at 80°C.[16]

4. Pre-hybridization: The membrane is incubated in a pre-hybridization buffer to block non-

specific binding sites.[16]

5. Hybridization: The membrane is hybridized overnight with a radiolabeled or biotin-labeled

LNA probe specific to miR-143 at a temperature optimized for the probe's melting

temperature.[14][15]

6. Washing: The membrane is washed under stringent conditions (e.g., using SSC buffers of

decreasing concentration) to remove unbound probe.[16]

7. Detection: The hybridized probe is detected. For radiolabeled probes, this is done by

exposing the membrane to a phosphorimager screen.[16] For biotin-labeled probes, it
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involves incubation with a streptavidin-enzyme conjugate followed by a chemiluminescent

substrate.[17]

In Situ Hybridization (ISH) for miRNA Localization
ISH allows for the visualization of miRNA expression within the cellular context of tissue

sections, providing crucial spatial information.[18][19] LNA-based probes are the gold standard

for miRNA ISH due to their high affinity and specificity.[18][20]

1. Tissue Preparation: Frozen or paraffin-embedded tissue sections are mounted on slides,

deparaffinized (if necessary), rehydrated, and treated with proteinase K or pepsin to improve

probe accessibility.[18][21]

2. Pre-hybridization: Slides are incubated in a pre-hybridization solution.[22]

3. Hybridization: A digoxigenin (DIG)-labeled LNA probe for miR-143 is applied to the tissue

section and hybridized overnight at an optimized temperature (e.g., 55°C).[18][22]

4. Stringency Washes: Slides are washed with SSC buffers at high temperatures to remove

non-specifically bound probes.[18]

5. Immunological Detection: The DIG-labeled probe is detected by incubating the slides with

an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).[18]

6. Signal Visualization: A chromogenic substrate (e.g., NBT/BCIP) is added, which produces

a colored precipitate where the miRNA is expressed.[18] The signal is then visualized using

light microscopy.[18]

7. Counterstaining: The tissue can be counterstained (e.g., with hematoxylin) to visualize

cellular morphology.[21]

Signaling Pathways and Molecular Targets
miR-143 functions as a tumor suppressor by targeting and downregulating the expression of

multiple oncogenes, thereby modulating critical signaling pathways involved in cell proliferation,

survival, and metastasis.[1][3]

Key signaling pathways regulated by miR-143 include:
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RAS-MAPK/ERK Pathway: This is a central pathway in cancer progression. miR-143 directly

targets key components such as KRAS and ERK5 (MAPK7).[23][24] By inhibiting these

targets, miR-143 suppresses cancer cell proliferation and invasion.[23]

PI3K/Akt Pathway: Another crucial pathway for cell survival and growth, the PI3K/Akt

pathway is also modulated by miR-143.[3][23]

Wnt/β-catenin Pathway: miR-143-3p can regulate this pathway, which is vital in development

and often dysregulated in cancer.[3]

Validated molecular targets of miR-143 include:

KRAS: A major oncogene frequently mutated in various cancers.[1][25]

ERK5 (MAPK7): A member of the MAPK family involved in cell growth and proliferation.[24]

[26]

BCL-2: An anti-apoptotic protein.[1][25]

Hexokinase 2 (HK2): An enzyme involved in glucose metabolism, often upregulated in

cancer cells.[2][24]

MACC1: Metastasis-associated in colon cancer 1.[25]

ITGA6: Integrin alpha-6, involved in cell adhesion and migration.[25]

TLR2: Toll-like receptor 2, which can promote inflammatory pathways.[25]

Mandatory Visualizations
The following diagrams illustrate a key signaling pathway regulated by miR-143 and a standard

experimental workflow for its detection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://www.ncbi.nlm.nih.gov/gene/406935
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11253085/
https://www.researchgate.net/publication/316456261_Function_of_microRNA-143_in_different_signal_pathways_in_cancer_New_insights_into_cancer_therapy
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.ncbi.nlm.nih.gov/gene/406935
https://pmc.ncbi.nlm.nih.gov/articles/PMC3812686/
https://www.researchgate.net/publication/316456261_Function_of_microRNA-143_in_different_signal_pathways_in_cancer_New_insights_into_cancer_therapy
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://dspace.tbzmed.ac.ir/items/3475907c-1ae4-4607-84c4-f67a63963b16
https://www.ncbi.nlm.nih.gov/gene/406935
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytoplasm

Nucleus

pathway_node mirna_node target_node process_node Growth Factor
Receptor

KRAS

Activates

RAF

MEK

ERK5
(MAPK7)

Transcription
Factors

miR-143

Cell Proliferation,
Invasion, Survival

Click to download full resolution via product page

Caption: miR-143 regulation of the RAS/MAPK signaling pathway.
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Caption: Experimental workflow for miRNA detection by Northern blotting.
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Conclusion
miR-143 is a ubiquitously expressed but differentially regulated microRNA with well-established

tumor-suppressive functions. Its expression is particularly high in mesenchymal tissues and is

frequently downregulated in various cancers. Understanding the tissue-specific expression

patterns and the molecular pathways it governs is critical for leveraging miR-143 as a potential

biomarker for cancer diagnosis and prognosis, as well as a target for novel therapeutic

strategies. The methodologies detailed in this guide provide a robust framework for researchers

to accurately study and quantify miR-143 in diverse biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21431684/
https://pubmed.ncbi.nlm.nih.gov/21431684/
https://www.researchgate.net/publication/5576600_MicroRNA_detection_by_Northern_blotting_using_locked_nucleic_acid_probes
https://www.biosyn.com/Images/ArticleImages/Detection%20of%20microRNAs%20by%20Northern%20blot%20analyses%20using%20LNA%20probes.pdf
https://bartellab.wi.mit.edu/protocols/Small_RNA_Northern_Blot_Protocol_2014.pdf
https://www.signosisinc.com/mirna-northern-blot-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC3062509/
https://experiments.springernature.com/articles/10.1007/978-1-61779-427-8_5
https://experiments.springernature.com/articles/10.1007/978-1-61779-427-8_5
https://pmc.ncbi.nlm.nih.gov/articles/PMC4490494/
https://bio-protocol.org/exchange/minidetail?id=7528392&type=30
https://www.researchgate.net/publication/43132246_In_Situ_Hybridization_Detection_of_microRNAs
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156858/
https://www.ncbi.nlm.nih.gov/gene/406935
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2025.1679533/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3812686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3812686/
https://www.benchchem.com/product/b15559680#mir-143-expression-in-different-human-tissues
https://www.benchchem.com/product/b15559680#mir-143-expression-in-different-human-tissues
https://www.benchchem.com/product/b15559680#mir-143-expression-in-different-human-tissues
https://www.benchchem.com/product/b15559680#mir-143-expression-in-different-human-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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